molecular formula C16H13NO2S B8628646 1-p-Tolyl-2-cyano-2-phenylsulfonylethylene

1-p-Tolyl-2-cyano-2-phenylsulfonylethylene

Cat. No. B8628646
M. Wt: 283.3 g/mol
InChI Key: XWJMFCVSNXHBKS-UHFFFAOYSA-N
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Patent
US04001221

Procedure details

120 g (1 mole) of p-methylbenzaldehyde were heated to the boil on a water separator and under reflux with 181 g (1 mole) of phenylsulfonyl-acetonitrile in 500 ml benzene with addition of 6 ml of piperidine and 3 ml of glacial acetic acid. After 5 hours, 17 ml water had separated. Upon cooling to 10° C, the 1-p-tolyl-2-cyano-2-phenylsulfonyl-ethlene crystallized; after suction filtration, washing with 150 ml of cold benzene and drying, 206 g (73% of the theory) were obtained; melting point: 145°-147° C. ##STR14##
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
181 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.O.[C:11]1([S:17]([CH2:20][C:21]#[N:22])(=[O:19])=[O:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.N1CCCCC1>C1C=CC=CC=1.C(O)(=O)C>[C:2]1([CH3:1])[CH:9]=[CH:8][C:5]([CH:6]=[C:20]([C:21]#[N:22])[S:17]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)(=[O:18])=[O:19])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
CC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
181 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CC#N
Name
Quantity
6 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
17 ml water had separated
CUSTOM
Type
CUSTOM
Details
the 1-p-tolyl-2-cyano-2-phenylsulfonyl-ethlene crystallized
FILTRATION
Type
FILTRATION
Details
after suction filtration
WASH
Type
WASH
Details
washing with 150 ml of cold benzene
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
206 g (73% of the theory) were obtained

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C1(=CC=C(C=C1)C=C(S(=O)(=O)C1=CC=CC=C1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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